molecular formula C12H17ClN2O B2738898 1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride CAS No. 1417638-48-2

1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride

Cat. No. B2738898
CAS RN: 1417638-48-2
M. Wt: 240.73
InChI Key: VVDNAKNLLAXFIA-UHFFFAOYSA-N
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Description

“1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride” is a chemical compound with the CAS Number: 502653-18-1 . It has a molecular weight of 240.73 . The compound is stored in a refrigerator and it appears as a white to yellow powder or crystals .


Synthesis Analysis

The synthesis of piperazine derivatives, such as “this compound”, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C12H16N2O.ClH/c15-12(14-8-6-13-7-9-14)10-11-4-2-1-3-5-11;/h1-5,13H,6-10H2;1H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“this compound” is a white to yellow powder or crystals . It has a molecular weight of 240.73 . The compound is stored in a refrigerator .

Scientific Research Applications

Antitumor Activity

A series of 1,2,4-triazine derivatives bearing piperazine amide moiety, including compounds related to "1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride," have been synthesized and investigated for their potential anticancer activities. These compounds showed promising antiproliferative effects against MCF-7 breast cancer cells, with certain derivatives demonstrating significant activity compared to cisplatin, a well-known anticancer drug (Yurttaş, Demirayak, Ilgın, & Atlı, 2014).

Synthesis and Pharmacological Evaluation

Novel derivatives of "this compound" have been synthesized and evaluated for their pharmacological properties. These studies have explored various biological activities, including antidepressant and antianxiety effects, demonstrating the compound's potential as a basis for developing new therapeutic agents (Kumar, Chawla, Akhtar, Sahu, Rathore, & Sahu, 2017).

Antimicrobial and Antibacterial Properties

Research has also focused on the antimicrobial and antibacterial properties of piperazine derivatives. These compounds have been found to exhibit significant activity against various microbial strains, highlighting their potential for developing new antimicrobial agents. The synthesis of these derivatives employs various strategies to enhance their biological activity and selectivity (Rajkumar, Kamaraj, & Krishnasamy, 2014).

Electrochemical Synthesis

Electrochemical methods have been applied to synthesize new phenylpiperazine derivatives, including structures similar to "this compound." These methods offer an environmentally friendly and efficient approach to generating compounds with potential pharmacological activities (Nematollahi & Amani, 2011).

Antipsychotic Activity

Some biphenyl moiety-linked aryl piperazine derivatives have been evaluated for their antipsychotic activity. These compounds exhibit significant anti-dopaminergic and anti-serotonergic activity, suggesting their utility in developing new treatments for psychiatric disorders (Bhosale, Kanhed, Dash, Suryawanshi, & Mahadik, 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 . Precautionary statements include P261, P305, P351, and P338 .

Future Directions

The future directions for “1-[3-(Piperazin-1-yl)phenyl]ethan-1-one hydrochloride” and similar compounds could involve further exploration of their synthesis methods and potential applications in pharmaceuticals, given the wide range of biological and pharmaceutical activity of piperazine derivatives .

properties

IUPAC Name

1-(3-piperazin-1-ylphenyl)ethanone;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O.ClH/c1-10(15)11-3-2-4-12(9-11)14-7-5-13-6-8-14;/h2-4,9,13H,5-8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVDNAKNLLAXFIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)N2CCNCC2.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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